molecular formula C10H9ClO3 B1378847 Methyl 3-(2-chloroacetyl)benzoate CAS No. 177328-89-1

Methyl 3-(2-chloroacetyl)benzoate

Cat. No.: B1378847
CAS No.: 177328-89-1
M. Wt: 212.63 g/mol
InChI Key: KTEVLGYXZFFPAF-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloroacetyl)benzoate is an organic compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a chloroacetyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Mechanism of Action

Target of Action

Methyl 3-(2-chloroacetyl)benzoate is a type of local anesthetic . The primary targets of this compound are the sodium ion (Na+) channels located on nerve membranes . These channels play a crucial role in the generation and conduction of nerve impulses .

Mode of Action

The compound acts by binding to specific sites on the sodium ion channels . This binding affects the membrane potential by reducing the passage of Na+ through these channels . As a result, the generation and conduction of nerve impulses are blocked , leading to a temporary loss of sensation, particularly pain .

Biochemical Pathways

It is known that the compound’s action on sodium ion channels disrupts the normal flow of ions across the nerve cell membrane . This disruption prevents the propagation of action potentials along nerve fibers, thereby inhibiting the transmission of sensory information to the brain .

Pharmacokinetics

Like other local anesthetics, it is likely to be rapidly absorbed and distributed in the body following administration . Its bioavailability would be influenced by factors such as the route of administration and the presence of any formulation additives that enhance absorption .

Result of Action

The primary result of this compound’s action is the temporary relief of pain . By blocking nerve impulses, it prevents the sensation of pain from being transmitted to the brain . This makes it useful for procedures requiring local anesthesia, such as dental procedures, minor surgeries, and certain diagnostic tests .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the local environment can affect the compound’s ionization state, which in turn can influence its ability to penetrate nerve membranes . Additionally, the presence of other substances, such as vasoconstrictors, can affect the compound’s absorption and duration of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-chloroacetyl)benzoate can be synthesized through the acylation of methyl 3-hydroxybenzoate with chloroacetyl chloride in the presence of a base such as pyridine . The reaction typically involves the following steps:

  • Dissolve methyl 3-hydroxybenzoate in an organic solvent like dichloromethane.
  • Add pyridine to the solution to act as a base.
  • Slowly add chloroacetyl chloride to the mixture while maintaining a low temperature to control the reaction rate.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloroacetyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of amides or thioesters.

    Hydrolysis: Formation of 3-(2-chloroacetyl)benzoic acid.

    Reduction: Formation of 3-(2-hydroxyethyl)benzoate.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-chloroacetyl)benzoate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to its bromo, fluoro, and iodo analogs. The chloroacetyl group is less reactive than the bromo and iodo groups but more reactive than the fluoro group, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-(2-chloroacetyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEVLGYXZFFPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177328-89-1
Record name methyl 3-(2-chloroacetyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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